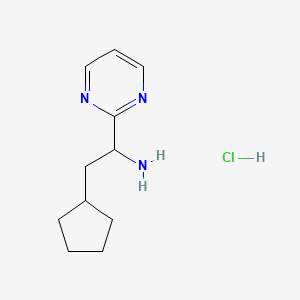
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H18ClN3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride” consists of a cyclopentyl group (a five-membered ring), a pyrimidin-2-yl group (a six-membered ring containing two nitrogen atoms), and an ethan-1-amine group (a two-carbon chain with an amine group at one end) .Physical And Chemical Properties Analysis
The molecular weight of “2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride” is 227.73 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available data .Applications De Recherche Scientifique
Synthesis and Structural Elucidation
- A study described the synthesis of various ethan-1-amines, including those with pyrimidinyl substituents, using a cyclization method. These novel compounds were structurally elucidated using NMR techniques (Svete, Šenica, Petek, & Grošelj, 2015).
Chemical Synthesis and Antibacterial Activity
- Another research focused on the acid-catalyzed synthesis of pyrimidin-2-amine derivatives, leading to the formation of pyrimidine compounds with moderate to good yields. These compounds were also evaluated for their antibacterial activity (Gazizov et al., 2015).
Antimicrobial Properties
- A synthesis of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines was conducted to study their antimicrobial properties. Some synthesized compounds exhibited significant antimicrobial activities (Sirakanyan et al., 2021).
Synthesis and Biological Evaluation
- Research into pyrimidine derivatives for anti-inflammatory and analgesic activities was conducted, with several derivatives synthesized and screened for these properties (Sondhi et al., 2009).
Inhibition of 15-Lipoxygenase
- Derivatives of ethane-1,2-diylbis(pyrimidine) were synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing promising results (Asghari et al., 2016).
Insecticidal and Antibacterial Potential
- Synthesis of pyrimidine-linked pyrazole heterocyclics was conducted to evaluate their insecticidal and antibacterial potential, showing notable activity in both fields (Deohate & Palaspagar, 2020).
Anti-tubercular Agents
- Novel 4,6-diarylpyrimidines and dihydro-1H-pyrazoles were synthesized and showed significant anti-tubercular activity in vitro against Mycobacterium tuberculosis (Pathak et al., 2014).
Anticancer Drug Candidates
- A series of thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as potent and selective inhibitors for cancer treatment, showing significant tumor growth inhibition in mouse models (Tadesse et al., 2017).
Antimicrobial and Anticancer Activities
- New N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles were synthesized, showing pronounced antimicrobial and anticancer activities (El-Sawy et al., 2013).
Corrosion Inhibition
- Pyrimidinic Schiff bases were evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating effective corrosion protection (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
RIPK1 Inhibitors in Tumor Metastasis
- A new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors was identified, showing potent activity in a tumor metastasis model (Li et al., 2018).
Propriétés
IUPAC Name |
2-cyclopentyl-1-pyrimidin-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c12-10(8-9-4-1-2-5-9)11-13-6-3-7-14-11;/h3,6-7,9-10H,1-2,4-5,8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJPMYCEDGQJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C2=NC=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

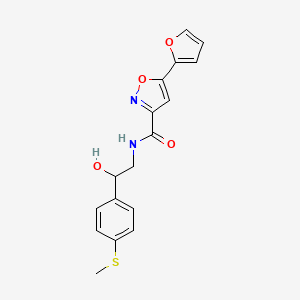

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)
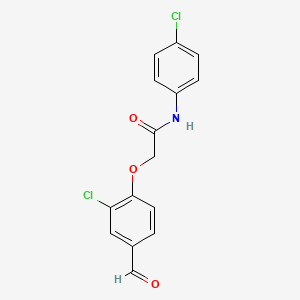
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
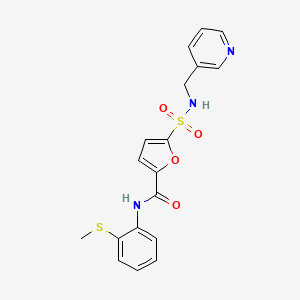
![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)
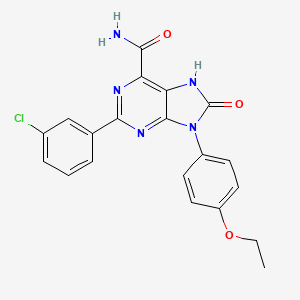
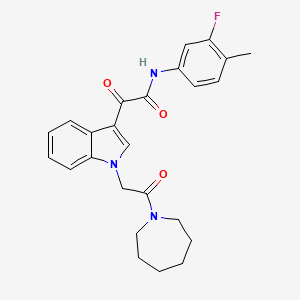
![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
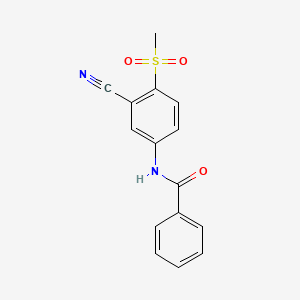

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)